![molecular formula C16H18O5 B14364845 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate CAS No. 92000-46-9](/img/structure/B14364845.png)
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a benzene ring and an ester linkage formed between a butyl group and a 2-methylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-hydroxybutyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate.
Reduction: 4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Propiedades
Número CAS |
92000-46-9 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enoyloxy)butyl 4-formylbenzoate |
InChI |
InChI=1S/C16H18O5/c1-12(2)15(18)20-9-3-4-10-21-16(19)14-7-5-13(11-17)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
Clave InChI |
OUORXFDVQTXWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCOC(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


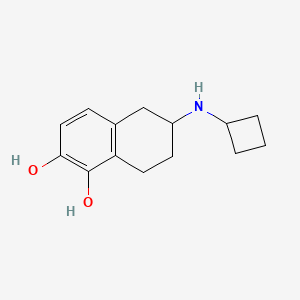

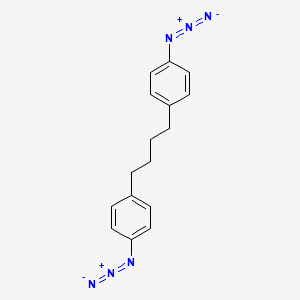
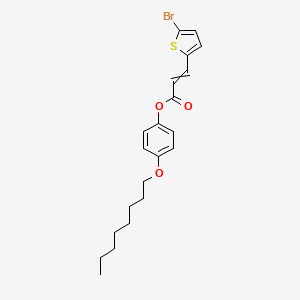
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
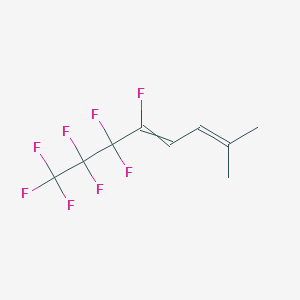
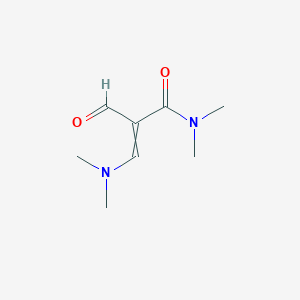
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
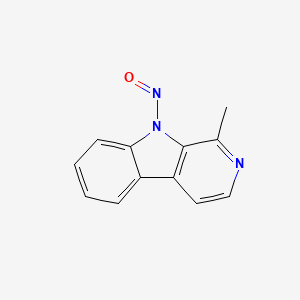
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
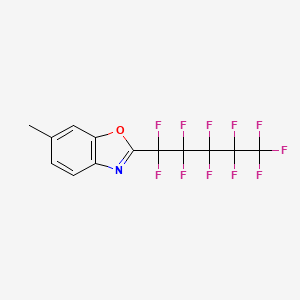
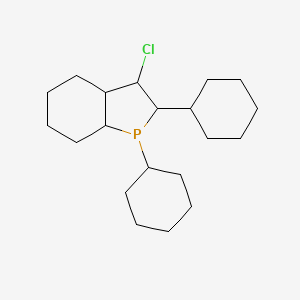
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
